2-Ethyl-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
2-Ethyl-2-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes an ethyl and a methyl group attached to the indole ring, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-ethyl-2-methyl-2,3-dihydro-1H-indole involves the catalytic hydroamination of isoprene. This process yields N-(1,2-dimethylprop-2-en-1-yl)aniline, which, when heated at 260°C, converts into this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution: It can undergo nitration, oxidative halogenation, and radical bromination and chlorination to form nitro, amino, and halo derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Substitution: Nitric acid for nitration, halogens for halogenation, and radical initiators for bromination and chlorination.
Major Products
Oxidation: N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one.
Substitution: Nitro, amino, and halo derivatives.
Scientific Research Applications
2-Ethyl-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The antimicrobial properties are due to its interaction with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
2-Methylindoline:
3-Methylindole: Known for its presence in various natural products, it differs by having a methyl group at the third position.
Uniqueness
2-Ethyl-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88297-76-1 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-3-11(2)8-9-6-4-5-7-10(9)12-11/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
NKRPBPVRUSKNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
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